molecular formula C10H10ClN3O B14016785 5H-1,2,4-Benzotriazepin-5-one, 1,4-dihydro-7-chloro-4-ethyl- CAS No. 63931-70-4

5H-1,2,4-Benzotriazepin-5-one, 1,4-dihydro-7-chloro-4-ethyl-

Cat. No.: B14016785
CAS No.: 63931-70-4
M. Wt: 223.66 g/mol
InChI Key: IBXXTRWAZITIFF-UHFFFAOYSA-N
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Description

5H-1,2,4-Benzotriazepin-5-one, 1,4-dihydro-7-chloro-4-ethyl- is a heterocyclic compound that belongs to the benzotriazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused with a triazepine ring. The presence of a chlorine atom at the 7th position and an ethyl group at the 4th position further distinguishes this compound. Benzotriazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,2,4-Benzotriazepin-5-one, 1,4-dihydro-7-chloro-4-ethyl- typically involves the cyclocondensation of aniline derivatives with nitrile imines. One common method includes the reaction of model anilines with 1,3-dipolar nitrile imines derived from 2-[N’-(1-chloro-2-oxopropylidine)hydrazine]benzoic acid. This reaction yields acyclic amidrazones, which undergo cyclocondensation induced by carbonyldiimidazole (CDI) to form the desired benzotriazepinone .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5H-1,2,4-Benzotriazepin-5-one, 1,4-dihydro-7-chloro-4-ethyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Halogenation, alkylation, and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated benzotriazepinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5H-1,2,4-Benzotriazepin-5-one, 1,4-dihydro-7-chloro-4-ethyl- involves its interaction with specific molecular targets. For instance, some derivatives of benzotriazepinones have been shown to act as cholecystokinin (CCK) receptor antagonists, inhibiting the growth of certain cancer cells . The compound’s effects are mediated through binding to these receptors and interfering with their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-1,2,4-Benzotriazepin-5-one, 1,4-dihydro-7-chloro-4-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

63931-70-4

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

7-chloro-4-ethyl-1H-1,2,4-benzotriazepin-5-one

InChI

InChI=1S/C10H10ClN3O/c1-2-14-6-12-13-9-4-3-7(11)5-8(9)10(14)15/h3-6,13H,2H2,1H3

InChI Key

IBXXTRWAZITIFF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NNC2=C(C1=O)C=C(C=C2)Cl

Origin of Product

United States

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